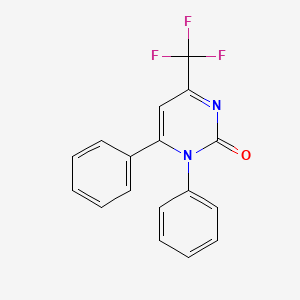![molecular formula C25H20F3N3O B12605485 Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- CAS No. 647854-39-5](/img/structure/B12605485.png)
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a trifluoromethyl-pyridinyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is functionalized with the anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve steps like hydroamination or cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
化学反応の分析
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenyl ketones, while substitution reactions can introduce new functional groups onto the piperazine ring .
科学的研究の応用
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds like 1-(9-anthracenylmethyl)piperazine and 1-(4-fluorophenyl)piperazine share structural similarities.
Anthracenyl compounds: Compounds like 9-anthracenecarboxylic acid and 9-anthracenylmethylamine have similar anthracenyl groups.
Uniqueness
What sets piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- apart is its combination of the piperazine ring with both anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
647854-39-5 |
|---|---|
分子式 |
C25H20F3N3O |
分子量 |
435.4 g/mol |
IUPAC名 |
anthracen-9-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H20F3N3O/c26-25(27,28)19-9-10-22(29-16-19)30-11-13-31(14-12-30)24(32)23-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)23/h1-10,15-16H,11-14H2 |
InChIキー |
WHOLDDRVQQLGIK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)

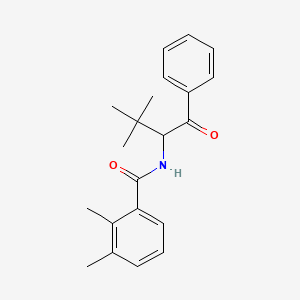
![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
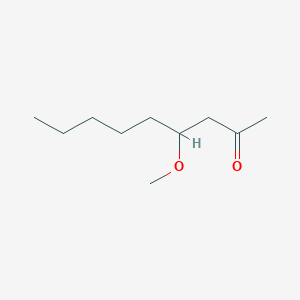

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
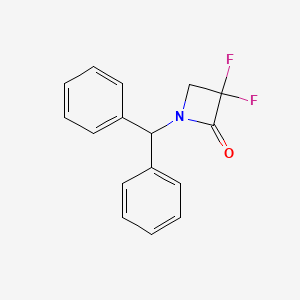
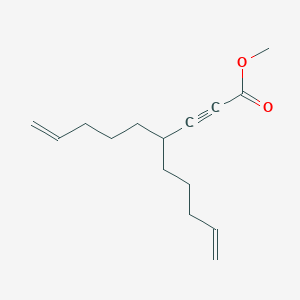
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
